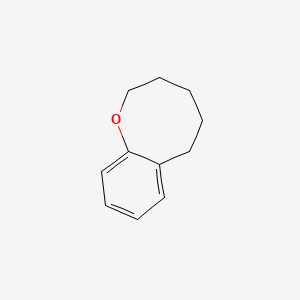![molecular formula C9H20N10O5 B14647790 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea CAS No. 50837-30-4](/img/structure/B14647790.png)
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea is a complex organic compound with the molecular formula C₇H₁₆N₈O₃ It is known for its unique structure, which includes multiple carbamoylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea typically involves the reaction of formaldehyde with urea derivatives. The process can be summarized as follows:
Reaction of Formaldehyde with Urea: Formaldehyde reacts with urea to form intermediates such as dimethylolurea.
Formation of Carbamoylamino Groups: The intermediates undergo further reactions to introduce carbamoylamino groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions. The key steps include:
Mixing Reactants: Formaldehyde and urea derivatives are mixed in specific ratios.
Controlled Heating: The mixture is heated to facilitate the formation of intermediates and the final product.
Purification: The product is purified through filtration and recrystallization to obtain high purity.
化学反应分析
Types of Reactions
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more carbamoylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include:
Oxidation Products: Various oxidized derivatives with altered functional groups.
Reduction Products: Simpler amine derivatives.
Substitution Products: Compounds with different functional groups replacing the carbamoylamino groups.
科学研究应用
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea has a wide range of applications in scientific research:
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biochemical Pathways: Investigated for its role in various biochemical pathways.
Medicine
Drug Development: Explored as a potential lead compound for developing new drugs.
Therapeutic Applications: Studied for its therapeutic potential in treating certain diseases.
Industry
Polymer Production: Used in the production of specialized polymers.
Material Science: Investigated for its potential in developing new materials with unique properties.
作用机制
The mechanism of action of 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects.
相似化合物的比较
Similar Compounds
Dimethylenetriurea: Similar structure with multiple urea groups.
N,N’-Bis-ureidomethyl-urea: Contains bis-ureidomethyl groups.
2,4,6,8-Tetraazanonanediamide,5-oxo: Another compound with multiple carbamoylamino groups.
Uniqueness
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea stands out due to its unique combination of carbamoylamino groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
50837-30-4 |
|---|---|
分子式 |
C9H20N10O5 |
分子量 |
348.32 g/mol |
IUPAC 名称 |
1,3-bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea |
InChI |
InChI=1S/C9H20N10O5/c10-5(20)12-1-14-7(22)16-3-18-9(24)19-4-17-8(23)15-2-13-6(11)21/h1-4H2,(H3,10,12,20)(H3,11,13,21)(H2,14,16,22)(H2,15,17,23)(H2,18,19,24) |
InChI 键 |
YKLXJVRAOOKPPV-UHFFFAOYSA-N |
规范 SMILES |
C(NC(=O)N)NC(=O)NCNC(=O)NCNC(=O)NCNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





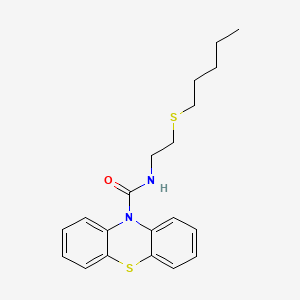
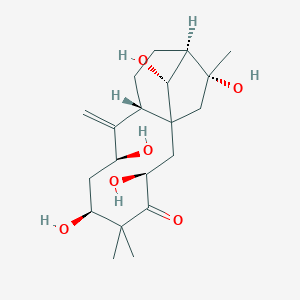
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
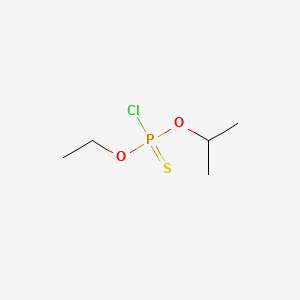
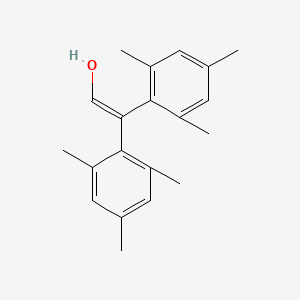

![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
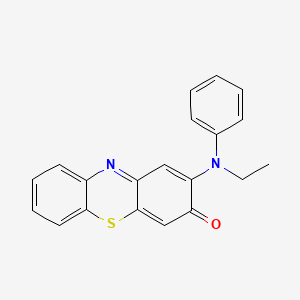
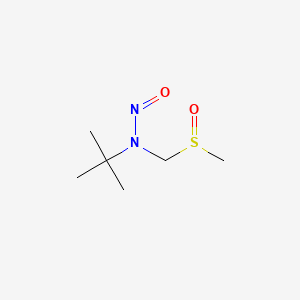
![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)
